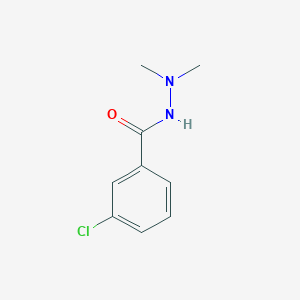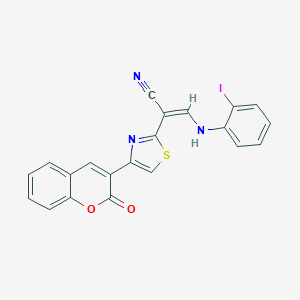![molecular formula C31H25N3O4 B378712 N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE](/img/structure/B378712.png)
N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE is a complex organic compound with the molecular formula C31H27N3O3 and a molecular weight of 489.579 g/mol . This compound is characterized by the presence of a benzamide group, a dibenzyl group, and an isoindole moiety, making it a unique and versatile molecule in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Moiety: The isoindole moiety can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Acetylation: The isoindole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Benzamide Group: The acetylated isoindole is reacted with benzoyl chloride to form the benzamide group.
Introduction of the Dibenzyl Group: Finally, the dibenzyl group is introduced through a nucleophilic substitution reaction using dibenzylamine and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dibenzyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzamide
- N,N-dibenzyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}benzamide
Uniqueness
N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE is unique due to its specific structural features, including the acetyl group attached to the isoindole moiety
Propiedades
Fórmula molecular |
C31H25N3O4 |
|---|---|
Peso molecular |
503.5g/mol |
Nombre IUPAC |
N,N-dibenzyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C31H25N3O4/c35-28(21-34-30(37)24-15-7-8-16-25(24)31(34)38)32-27-18-10-9-17-26(27)29(36)33(19-22-11-3-1-4-12-22)20-23-13-5-2-6-14-23/h1-18H,19-21H2,(H,32,35) |
Clave InChI |
XCDNYGVCCIJTTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethylbenzenesulfonate](/img/structure/B378630.png)
![1-[(2,1,3-Benzothiadiazol-4-ylimino)methyl]-2-naphthol](/img/structure/B378631.png)
![[1-[(E)-[(5-methyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzenesulfonate](/img/structure/B378632.png)
![[1-[(E)-[(4-oxo-5-propyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-yl] benzenesulfonate](/img/structure/B378634.png)
![[1-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-yl] 4-iodobenzenesulfonate](/img/structure/B378636.png)

![3-Anilino-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378639.png)
![3-anilino-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378641.png)
![3-(4-Bromoanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378644.png)

![7-amino-4-hydroxy-5-phenyl-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B378647.png)

![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3,4-dichloroanilino)acrylonitrile](/img/structure/B378652.png)
![3-(4-Iodoanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378653.png)
